molecular formula C16H16O2 B1332370 4-Benzyloxy-3-methoxystyrene CAS No. 55708-65-1

4-Benzyloxy-3-methoxystyrene

Cat. No. B1332370
CAS RN: 55708-65-1
M. Wt: 240.3 g/mol
InChI Key: DPAUCHAAEWIRKG-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxystyrene is a derivative of styrene, which is a vinyl compound that can be used in various polymerization reactions. While the provided papers do not directly discuss 4-Benzyloxy-3-methoxystyrene, they do provide insights into related compounds that can help infer some of its properties and potential reactivity. For instance, 4-Methoxystyrene is mentioned as a substrate for metal-free, visible light-initiated, living cationic polymerization, suggesting that methoxystyrene derivatives, including 4-Benzyloxy-3-methoxystyrene, may also be amenable to similar polymerization techniques under the right conditions .

Synthesis Analysis

The synthesis of related compounds, such as 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, involves the Knoevenagel reaction, which is a condensation reaction between an aldehyde and a compound containing an active methylene group . This suggests that the synthesis of 4-Benzyloxy-3-methoxystyrene could potentially be achieved through a similar condensation reaction, using appropriate starting materials that contain the benzyloxy and methoxy functional groups.

Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-methoxystyrene would include a styrene backbone with a benzyloxy group at the para position and a methoxy group at the meta position relative to the vinyl group. The presence of these electron-donating groups could influence the electronic properties of the molecule, potentially affecting its reactivity and the nature of its polymerization .

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 4-Benzyloxy-3-methoxystyrene, they do provide information on the polymerization of 4-Methoxystyrene. The living cationic polymerization initiated by visible light and a pyrylium salt indicates that methoxystyrene derivatives can undergo controlled polymerization to produce polymers with specific molecular weights and low dispersity . This implies that 4-Benzyloxy-3-methoxystyrene might also be polymerized using a similar approach, potentially yielding novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxy-3-methoxystyrene can be inferred from the properties of related compounds. For example, the photoluminescent properties of 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes suggest that the methoxy group can contribute to photoluminescence, which might also be a feature of 4-Benzyloxy-3-methoxystyrene . Additionally, the ability to form excimers and exhibit bathochromic shifts in emission spectra indicates that the molecular structure and electronic interactions within these compounds are significant in determining their photophysical behavior .

Scientific Research Applications

Synthesis of Iso-MHPG and Enantiomers

A safe and efficient process for the multigram synthesis of 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol (iso-MHPG) involves the use of 3-benzyloxy-4-methoxystyrene, highlighting its utility in creating complex organic compounds (Fisher & Kerrigan, 1998).

Preparation of 4-Methoxystyrene

4-Methoxystyrene synthesis from 4-methoxyphenylethanone demonstrates the chemical's role in the generation of important industrial compounds, which has practical applications in various fields of chemistry (Feng Zeng-kai, 2010).

Photophysical Properties in Lanthanide Coordination Compounds

4-Benzyloxy-3-methoxystyrene derivatives have been used to test the influence of electron releasing or withdrawing substituents on the photophysical properties of lanthanide coordination compounds. This application is significant in the field of materials science and optics (Sivakumar et al., 2010).

Dielectric Properties in Polymer Science

The study of the dipole moments of polymers like poly(4-methoxystyrene) reveals important insights into the electronic properties of these materials, which are crucial in various technological applications (Shima et al., 1991).

Visible Light Photoinitiated Polymerization

Demonstrating the metal-free, visible light-initiated, living cationic polymerization of 4-methoxystyrene, this process is a breakthrough in polymer chemistry, showing the potential for more environmentally friendly and efficient polymer production (Perkowski et al., 2015).

Molecular Imaging with Scanning Force Microscopy

In molecular imaging, 4-benzyloxy-3-methoxystyrene derivatives are used to visualize polymers, providing valuable insights into the molecular structures and behaviors of these materials (Prokhorova et al., 1998).

Photocrosslinking in Polymer Science

Investigating the photocrosslinking properties of methoxymethylstyrene polymers, this research demonstrates the potential for developing advanced materials with specific and desirable properties, such as enhanced strength or altered electrical conductance (Fukuda & Nakashima, 1983).

properties

IUPAC Name

4-ethenyl-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAUCHAAEWIRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204249
Record name 2-Benzyloxy-5-vinylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxystyrene

CAS RN

55708-65-1
Record name 4-Ethenyl-2-methoxy-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55708-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-5-vinylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055708651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyloxy-5-vinylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyloxy-5-vinylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.320
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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